(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate
Description
The compound "(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate" is a synthetic molecule featuring a benzofuran-indole hybrid scaffold. Its structure includes a (2E)-configured methylidene bridge linking a 1-ethyl-5-methoxyindole moiety to a 3-oxo-2,3-dihydrobenzofuran core, with a 3,5-dimethoxybenzoate ester substituent at the 6-position of the benzofuran ring. The synthesis of analogous indole-benzofuran hybrids, such as ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3d), involves Cu(OTf)₂-catalyzed [3+2] cycloaddition, highlighting the relevance of transition metal catalysis in constructing such frameworks .
Properties
Molecular Formula |
C29H25NO7 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C29H25NO7/c1-5-30-16-18(24-14-19(33-2)7-9-25(24)30)12-27-28(31)23-8-6-20(15-26(23)37-27)36-29(32)17-10-21(34-3)13-22(11-17)35-4/h6-16H,5H2,1-4H3/b27-12+ |
InChI Key |
YENTXBNEFSWQRI-KKMKTNMSSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Moiety: 1-Ethyl-5-methoxy-1H-indole
The indole core is synthesized via the Fischer indole synthesis , a well-established method for constructing substituted indoles. Starting with 4-methoxyphenylhydrazine and ethyl pyruvate, cyclization under acidic conditions (e.g., HCl in ethanol) yields 5-methoxy-1H-indole. Subsequent N-alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃ in DMF) introduces the ethyl group at the N1 position .
Key Reaction Conditions
-
Cyclization : 4-Methoxyphenylhydrazine (1.0 equiv), ethyl pyruvate (1.2 equiv), HCl (2.0 M), ethanol, reflux, 12 h.
-
N-Alkylation : 5-Methoxy-1H-indole (1.0 equiv), ethyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h .
Construction of the Benzofuran Core
The benzofuran scaffold is assembled via a Sonogashira/Cacchi cyclization , a palladium-catalyzed reaction that couples aryl halides with terminal alkynes. Starting with methyl 4-hydroxy-3-iodobenzoate, reaction with 4-ethynylanisole and 3,5-dimethoxy-1-iodobenzene in the presence of Pd(PPh₃)₄ and CuI generates the benzofuran ring .
Reaction Scheme
-
Sonogashira Coupling :
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv), 4-ethynylanisole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), triethylamine, 80°C, 8 h.
-
-
Cyclization :
The resulting benzofuran intermediate undergoes oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the 3-oxo group .
Condensation of Indole and Benzofuran Moieties
The indole and benzofuran units are coupled via a Knoevenagel condensation to form the (2E)-configured methylidene bridge. The benzofuran-3-one (1.0 equiv) reacts with 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde (1.1 equiv) in the presence of piperidine as a base, under reflux in toluene.
Stereochemical Control
-
The E-configuration is favored due to steric hindrance between the indole’s ethyl group and the benzofuran’s oxygen atoms.
-
Reaction conditions: Toluene, piperidine (10 mol%), 110°C, 6 h.
Esterification with 3,5-Dimethoxybenzoic Acid
The final step involves esterification of the benzofuran’s hydroxyl group with 3,5-dimethoxybenzoic acid. Activation of the carboxylic acid using EDC·HCl and HOBt in dichloromethane, followed by reaction with the benzofuran-alcohol, yields the target compound .
Optimization Notes
-
Activation : 3,5-Dimethoxybenzoic acid (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DCM, 0°C to RT, 2 h.
-
Coupling : Benzofuran-alcohol (1.0 equiv), activated acid (1.2 equiv), DCM, RT, 12 h .
Purification and Characterization
Crude product purification employs column chromatography (SiO₂, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Structural confirmation is achieved via:
-
¹H/¹³C NMR : Key signals include the indole NH (δ 8.2 ppm), benzofuran carbonyl (δ 170.5 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
Challenges and Mitigation Strategies
-
Low Yield in Sonogashira Coupling :
-
E/Z Isomerism in Condensation :
-
Mitigation: Optimize solvent polarity (toluene favored over DMF) to favor E-configuration.
-
-
Demethylation Side Reactions :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. For example, phenanthroindolizidine alkaloids related to this structure have shown efficacy against the tobacco mosaic virus (TMV). Compounds designed based on this structure demonstrated superior activity compared to traditional antiviral agents like ribavirin. The mechanism involves binding to TMV RNA, suggesting potential for developing new antiviral therapies in agriculture .
Alzheimer's Disease Research
Heterocyclic compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo have been investigated for their role in treating Alzheimer's disease. These compounds can inhibit key enzymes responsible for acetylcholine breakdown, thus enhancing cholinergic transmission. The ongoing research aims to develop selective drugs that target the underlying mechanisms of Alzheimer's pathology .
Anticancer Properties
Compounds with indole and benzofuran moieties are known for their anticancer activities. Studies have shown that modifications to these structures can enhance their cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a critical area of research for therapeutic development .
Biodegradability Studies
The compound's structural features have been analyzed for their biodegradability using quantitative structure–activity relationship (QSAR) models. These models predict how structural variations influence the degradation rates of organic compounds in environmental settings. Enhanced biodegradability is crucial for reducing pollution from organic contaminants in wastewater treatment processes .
Electrochemical Degradation
Electrochemical methods have been explored for degrading nitrogen-containing heterocycles similar to this compound at boron-doped diamond electrodes. The study found that the degradation rates varied significantly based on the molecular structure, indicating potential for using electrochemical techniques in environmental remediation efforts .
Case Study 1: Antiviral Efficacy
A series of phenanthrene-containing N-heterocyclic compounds were synthesized and tested against TMV, showing promising results that surpassed those of established antiviral drugs. The study highlighted the importance of structural optimization in enhancing bioactivity against viral pathogens .
Case Study 2: Alzheimer's Disease Therapeutics
Research has focused on developing heterocyclic scaffolds targeting cholinesterase enzymes. These studies emphasize the need for novel compounds that can effectively penetrate the blood-brain barrier while maintaining high selectivity and low toxicity profiles .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3d)
Structural Similarities :
- Shares a benzofuran-indole core but lacks the methylidene bridge and 3,5-dimethoxybenzoate ester.
- Substituents: 5-methoxy and 1-methyl groups on the indole vs. 1-ethyl-5-methoxy in the target compound.
Synthesis : - Prepared via Cu(OTf)₂-catalyzed cycloaddition (87% yield, 1.5 hours at 0°C) .
Bioactivity : - Not explicitly reported, but the indole-benzofuran scaffold is associated with diverse pharmacological activities.
Compound 4 from Amanita hemibaphasubsp.javanica
Structural Similarities :
- A natural indole derivative with demonstrated antibacterial activity against H. pylori (80.5% inhibition at 100 µM; MIC₅₀ = 72 µM) .
- Lacks the benzofuran and benzoate ester groups but highlights the significance of methoxy and alkyl substitutions on indole for bioactivity.
3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione (3e)
Key Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships : The presence of methoxy and alkyl groups on indole (e.g., 1-ethyl vs. 1-methyl in 3d) may influence lipophilicity and target binding, as seen in Compound 4’s anti-H. pylori activity .
- Synthetic Efficiency : Transition metal catalysis (e.g., Cu(OTf)₂) enables high-yield construction of benzofuran-indole hybrids, though esterification steps for the 3,5-dimethoxybenzoate group in the target compound require further optimization .
- Chirality Considerations : The (2E)-configuration of the methylidene bridge may enhance stability or selectivity compared to Z-isomers, though direct evidence is lacking .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic molecule characterized by its unique structural features, which include an indole derivative, a benzofuran moiety, and a benzoate group. These structural components contribute to its potential pharmacological properties and biological activities.
Structural Features
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Indole Moiety | Known for various pharmacological effects, including anticancer and anti-inflammatory properties. |
| Benzofuran Core | Associated with antimicrobial and antioxidant activities. |
| Benzoate Group | Enhances solubility and bioavailability, potentially improving therapeutic efficacy. |
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some of the notable activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Indole derivatives have shown efficacy in inhibiting cancer cell proliferation. |
| Anti-inflammatory | Benzofuran derivatives are known to reduce inflammation through various pathways. |
| Antimicrobial | The presence of the benzofuran core suggests potential antimicrobial properties. |
| Antioxidant | Compounds with methoxy groups often exhibit antioxidant activity, protecting cells from oxidative stress. |
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors that play critical roles in biological pathways. The binding to these targets can alter cellular processes, including:
- Signal transduction pathways
- Gene expression regulation
- Metabolic activity modulation
Predictive Modeling and Structure-Activity Relationship (SAR)
Predictive models based on structure-activity relationships suggest that the unique combination of indole and benzofuran structures in this compound could lead to a broad spectrum of biological activities. Computational studies indicate that modifications to the methoxy groups can significantly influence the compound's potency and selectivity for biological targets.
Synthesis and Preparation Methods
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. Common methods include:
- Preparation of Indole and Benzofuran Intermediates : This step often requires specific reagents such as ethyl iodide and methoxybenzaldehyde.
- Coupling Reactions : Utilizing catalysts like palladium or copper to facilitate the formation of the final product under controlled conditions.
- Optimization Techniques : Employing advanced purification methods to maximize yield and purity.
Industrial Applications
In industrial settings, optimizing synthetic routes for this compound could lead to significant advances in medicinal chemistry, particularly in developing novel therapeutic agents targeting cancer and inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodological Answer: A multi-step approach is recommended:
- Step 1: Condensation of 1-ethyl-5-methoxyindole-3-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions (e.g., acetic acid) to form the α,β-unsaturated ketone core .
- Step 2: Esterification with 3,5-dimethoxybenzoyl chloride using DMAP as a catalyst in anhydrous dichloromethane .
- Validation: Purity (>98%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural elucidation via (e.g., δ 7.8–8.2 ppm for the exocyclic double bond) and HRMS .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups?
- Methodological Answer:
- Stereochemistry: X-ray crystallography (for single crystals) or electronic circular dichroism (ECD) for solution-state analysis of the (2E)-configuration .
- Functional Groups:
- IR Spectroscopy: C=O stretches at ~1680–1720 cm (ketone and ester groups) .
- : Peaks at ~190 ppm (ketone) and ~165 ppm (ester carbonyl) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer:
- Molecular Docking: Use Discovery Studio or AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 or kinase enzymes). Focus on the indole and benzofuran moieties as potential binding motifs .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .
Q. What experimental strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ_max = 280–320 nm) .
- Temperature Effects: Conduct van’t Hoff analysis to quantify entropy-driven solubility changes. Compare with structurally similar benzofuran derivatives (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde analogs) .
Q. How can in vitro assays evaluate enzyme inhibition potential, and what controls are essential?
- Methodological Answer:
- Assay Design: Use fluorogenic substrates (e.g., AMC-labeled peptides) for protease inhibition studies. Measure IC values at 37°C with 1% DMSO controls .
- Data Validation: Include positive controls (e.g., E-64 for cysteine proteases) and validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or thermal stability?
- Methodological Answer:
- DSC/TGA: Perform differential scanning calorimetry (heating rate: 10°C/min) to identify decomposition events vs. melting. Compare with literature values for methoxy-substituted indoles (e.g., 1-ethyl-5-methoxyindole derivatives) .
- Crystal Polymorphism: Screen recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs and validate via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
